2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c1-12-4-5-13(2)16(10-12)19(28)26-15-6-8-27(9-7-15)18-11-17(20(21,22)23)24-14(3)25-18/h4-5,10-11,15H,6-9H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFBWRHUZPJZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the final coupling with the benzamide core. Common synthetic routes may include:
Formation of Piperidine Ring: This step often involves the cyclization of
Biological Activity
2,5-Dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, with CAS number 1775545-94-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHFNO
- Molecular Weight: 392.4 g/mol
- Structure: The compound features a piperidine ring substituted with a trifluoromethyl-pyrimidine moiety and a dimethyl-benzamide structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and G protein-coupled receptors (GPCRs).
- Kinase Inhibition : The compound has been noted for its ability to inhibit specific kinases involved in cancer pathways. It binds to the ATP-binding pocket of kinases, which is critical for their activation. For instance, studies have shown that similar compounds can exhibit IC50 values in the low nanomolar range against key kinases involved in tumor progression .
- GPCR Modulation : Research indicates that this compound may act as an allosteric modulator of certain GPCRs. Allosteric modulation can enhance or inhibit receptor activity without directly competing with the endogenous ligand, potentially leading to fewer side effects compared to traditional agonists or antagonists .
Antitumor Activity
Several studies have explored the antitumor potential of compounds structurally related to this compound. For example:
- Study A : A compound with a similar structure demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the inhibition of the EGFR pathway, which is crucial for cancer cell survival and proliferation .
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been investigated:
- Study B : In rodent models, similar compounds exhibited anxiolytic-like effects without the typical side effects associated with benzodiazepines. This suggests that this compound may influence neurotransmitter systems positively while minimizing adverse reactions .
Data Table: Biological Activity Overview
Scientific Research Applications
Pharmacological Properties
The compound exhibits potential pharmacological activities due to the presence of the trifluoromethyl group and the piperidine moiety. Research has indicated that compounds containing trifluoromethyl groups often demonstrate enhanced biological activity and improved metabolic stability.
Table 1: Pharmacological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Ubrogepant | Migraine treatment | |
| Alpelisib | Cancer therapy | |
| Other Trifluoromethyl Compounds | Various (antiviral, anti-inflammatory) |
Targeting Nicotinic Acetylcholine Receptors
Recent studies have highlighted the role of compounds like 2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide in modulating nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and are implicated in several neurological disorders.
"Therapeutic targeting of α7 nicotinic acetylcholine receptors presents a unique opportunity for developing treatments for cognitive dysfunction" .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves complex organic reactions that can be optimized to enhance yield and purity. Understanding the structure-activity relationship (SAR) is essential for developing more effective derivatives with specific therapeutic targets.
Herbicidal Properties
Compounds similar in structure to this compound have been evaluated for their herbicidal activities. The incorporation of specific functional groups influences their efficacy against various weed species.
Table 2: Herbicidal Efficacy of Related Compounds
| Compound Name | Target Weed Species | IC50 (mg/L) | Reference |
|---|---|---|---|
| Compound A | Phragmites australis | 1.90 | |
| Compound B | Cynodon dactylon | 3.14 |
Future Research Directions
Further studies should focus on:
- Detailed pharmacokinetic profiling.
- Long-term ecological impact assessments for agricultural applications.
- Development of derivatives with improved selectivity and potency.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a benzamide-piperidine-pyrimidine scaffold with several analogs synthesized in the Molecules 2014 studies (). Key differences lie in substituent patterns:
- The pyrimidine ring in the target compound lacks the oxoimidazolidine or thioureido groups seen in analogs, which could influence hydrogen-bonding interactions with biological targets [2].
Physicochemical and Pharmacological Insights
Physicochemical Properties
- Solubility : Analogs with polar groups (e.g., 7l in DMSO-d6 for NMR) exhibited higher solubility in polar solvents compared to CDCl3-soluble compounds like 7k [1]. The target compound’s 2,5-dimethyl groups may reduce aqueous solubility relative to fluoro-substituted analogs.
- Mass Spectrometry : HRMS data for analogs (e.g., m/z 465.1835 for 7k) align with theoretical values, confirming synthetic accuracy. The target compound’s HRMS would likely show a similar precision profile [1].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
